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Introduction

GalNac-L96 is a synthetically accessible, triantennary N-acetylgalactosamine (GalNAc) ligand
designed for the targeted delivery of therapeutic oligonucleotides, such as small interfering
RNAs (siRNAs) and antisense oligonucleotides (ASOs), to hepatocytes. This targeting is
achieved through the high-affinity interaction between GalNAc and the asialoglycoprotein
receptor (ASGPR), which is highly and specifically expressed on the surface of liver cells.[1][2]
[3][4] This targeted approach enhances the therapeutic efficacy of oligonucleotides in treating a
variety of liver diseases while minimizing systemic exposure and potential off-target effects.[1]

These application notes provide an overview of GalNac-L96, its mechanism of action, and
protocols for its use in preclinical research for the development of liver-targeted therapies.

Mechanism of Action: ASGPR-Mediated
Endocytosis

The therapeutic utility of GalNac-L96 is centered on its ability to hijack the natural ASGPR-
mediated endocytosis pathway for the efficient internalization of conjugated oligonucleotides
into hepatocytes.

e Binding: The triantennary arrangement of GalNAc residues in GalNac-L96 allows for high-
avidity binding to the ASGPR on the hepatocyte surface.
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« Internalization: Upon binding, the GalNac-L96-oligonucleotide conjugate-ASGPR complex is
rapidly internalized via clathrin-mediated endocytosis, forming an endosome.

o Endosomal Trafficking and Release: The endosome's internal environment acidifies, leading
to the dissociation of the conjugate from the ASGPR. The ASGPR is then recycled back to
the cell surface. A small but therapeutically effective fraction of the oligonucleotide escapes
the endosome and enters the cytoplasm. The exact mechanism of endosomal escape is not
fully elucidated but is a critical step for therapeutic activity.

o Target Engagement: Once in the cytoplasm, the oligonucleotide (SiRNA or ASO) can engage
with its target messenger RNA (mRNA), leading to gene silencing through RNA interference

or RNase H-mediated degradation, respectively.
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Caption: ASGPR-mediated uptake of GalNac-L96 conjugates.
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Quantitative Data on GalNac-L96 Conjugate Efficacy

The conjugation of oligonucleotides to GalNac-L96 significantly enhances their potency and

liver-targeting efficiency. Below is a summary of representative quantitative data from

preclinical and clinical studies.

. GalNac-
Unconjugated .
] ] Conjugated Fold
Parameter Oligonucleotid ] ] Reference
Oligonucleotid Improvement
e
e

Hepatocyte

~12-20% >80% ~4-7X
Uptake
In Vivo Potency i

Baseline 6-10x 6-10x
(Mouse)
In Vivo Potency )

o Baseline 10-30x 10-30x

(Clinical)
Target mRNA

ED50 > 10 ED50 ~1.5
Knockdown m m ~7x

m m
(SRB1, Mouse) 9 g
Injection Site
Reactions 28.6% 0.9% ~30x Reduction
(Clinical)
Flu-like
Symptoms Present Negligible -
(Clinical)
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Study Type Target Dosing Key Findings Reference

Decreased liver

Preclinical TAZ, STK25 <125 fat deposition
(Mouse) (NASH) mg/kg/week and
inflammation.

Reduction of

Preclinical ] Hepatitis B
i 7 mg/kg (single )
(Mouse, HBV Viral mMRNA dose) surface antigen
ose
model) below the limit of
detection.

o ] ~90% reduction
Clinical (Phase Transthyretin 2.5-10 mg/kg )
) ] in serum TTR
1, Revusiran) (TTR) (multiple doses)
levels.

Experimental Protocols
In Vitro Assessment of GalNac-L96-siRNA Uptake and
Activity in Primary Human Hepatocytes

Objective: To determine the efficiency of GalNac-L96-mediated SiRNA uptake and subsequent
target gene knockdown in a physiologically relevant in vitro model.

Materials:

Primary human hepatocytes (plated or in co-culture models like HEPATOPAC®)

Hepatocyte culture medium (e.g., Williams' E Medium with supplements)

GalNac-L96-conjugated siRNA (targeting a gene of interest, e.g., AAT)

Unconjugated control sSiRNA

Scrambled sequence control sSiRNA

Phosphate-buffered saline (PBS)

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b10857034?utm_src=pdf-body
https://www.benchchem.com/product/b10857034?utm_src=pdf-body
https://www.benchchem.com/product/b10857034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

 Lysis buffer for RNA extraction (e.g., TRIzol)

e Reverse transcription kit

o PCR master mix and primers/probes for the target gene and a housekeeping gene (e.qg.,
GAPDH)

Protocol:

Cell Culture: Culture primary human hepatocytes according to the supplier's instructions. For
standard cultures, assays are typically performed on the day of plating. For long-term
studies, co-culture models can be used.

SiRNA Preparation: Prepare stock solutions of GalNac-L96-conjugated and control siRNAs
in nuclease-free water. Dilute to the desired final concentrations (e.g., 1-100 nM) in pre-
warmed hepatocyte culture medium.

Treatment: Remove the existing culture medium from the hepatocytes and replace it with the
siRNA-containing medium. Incubate for 24-48 hours at 37°C in a humidified incubator with
5% CO2.

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add lysis buffer to each
well and incubate according to the manufacturer's protocol to ensure complete cell lysis.

RNA Extraction and Quantification: Extract total RNA from the cell lysates. Quantify the RNA
concentration and assess its purity using a spectrophotometer.

Gene Expression Analysis:

o Synthesize cDNA from an equal amount of total RNA from each sample using a reverse
transcription Kkit.

o Perform quantitative PCR (gPCR) using primers and probes specific for the target gene
and the housekeeping gene.

o Calculate the relative expression of the target gene using the AACt method, normalizing to
the housekeeping gene and comparing to cells treated with a scrambled control sSiRNA.
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Expected Outcome: A dose-dependent decrease in the target mMRNA levels in cells treated with
the GalNac-L96-conjugated siRNA, with significantly higher potency compared to the
unconjugated siRNA.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b10857034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Culture Primary
Human Hepatocytes

Prepare siRNA
Solutions

Treat Cells with
SiRNA (24-48h)

(Wash Cells with PBS)
(Lyse Cells & Extract RNA)
Reverse Transcription
& gPCR
Analyze Gene
Expression Data

Click to download full resolution via product page

Caption: In vitro GalNac-L96-siRNA experimental workflow.
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In Vivo Evaluation of GalNac-L96-ASO Efficacy in a
Mouse Model of Liver Disease

Objective: To assess the in vivo efficacy of a GalNac-L96-conjugated ASO in reducing the

expression of a target gene in the liver of a relevant mouse model.

Materials:

Disease-relevant mouse model (e.g., transgenic mice expressing a human target gene)
GalNac-L96-conjugated ASO

Unconjugated control ASO

Saline solution for injection

Anesthesia

Surgical tools for tissue collection

Liquid nitrogen

Equipment for tissue homogenization, RNA extraction, and qPCR as described in the in vitro
protocol.

Protocol:

Animal Acclimation and Grouping: Acclimate mice to the facility for at least one week.
Randomly assign mice to treatment groups (e.g., saline control, unconjugated ASO, GalNac-
L96-ASO at various doses).

Dosing Preparation and Administration: Dilute the ASOs to the desired concentrations in
sterile saline. Administer the ASOs to the mice via subcutaneous injection. The dosing
volume is typically 10 uL/g of body weight.

Study Duration and Monitoring: The study duration can range from a few days to several
weeks, depending on the desired endpoint. Monitor the animals daily for any signs of toxicity.
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o Tissue Collection: At the end of the study, anesthetize the mice and collect blood via cardiac
puncture for serum analysis if needed. Perfuse the liver with saline and then excise it. Snap-
freeze a portion of the liver in liquid nitrogen for RNA analysis and fix the remaining tissue in
formalin for histological analysis.

» Tissue Processing and Analysis:

[¢]

Homogenize the frozen liver tissue.

[e]

Extract total RNA and perform RT-gPCR to quantify the target mRNA levels as described
in the in vitro protocol.

[e]

Analyze serum for relevant biomarkers (e.g., liver enzymes, target protein levels).

o

Perform histological analysis on the fixed liver tissue to assess for any pathological
changes or therapeutic effects.

Expected Outcome: A significant and dose-dependent reduction of the target mRNA in the
livers of mice treated with the GalNac-L96-conjugated ASO, with greater potency and longer
duration of action compared to the unconjugated ASO.

Conclusion

GalNac-L96 represents a powerful tool for the development of targeted therapies for a wide
range of liver diseases. Its ability to efficiently deliver oligonucleotides to hepatocytes enhances
therapeutic efficacy and improves the safety profile of these drugs. The protocols outlined
above provide a framework for the preclinical evaluation of GalNac-L96-conjugated
therapeutics, enabling researchers to assess their potential for clinical translation.
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targeting-liver-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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